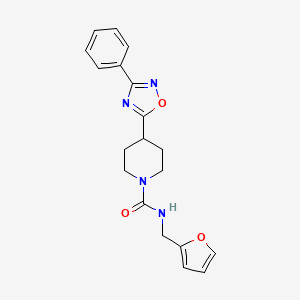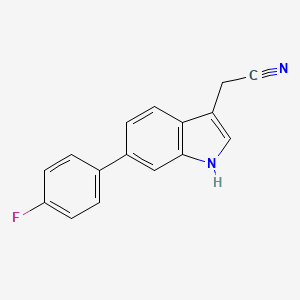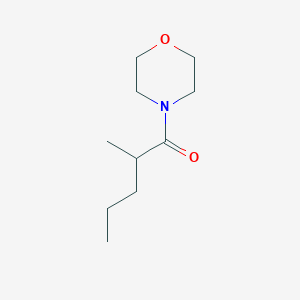
4-(2-Methylbutanoyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylbutanoyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is also known as Methyl this compound-4-carboxylate or Methyl this compound-4-carboxylate. This compound is widely used in scientific research due to its unique properties and applications.
作用机制
The mechanism of action of 4-(2-Methylbutanoyl)morpholine is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the synthesis of specific compounds. This inhibition results in the alteration of the biochemical pathways, leading to the formation of new compounds with unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a significant impact on the central nervous system, resulting in changes in behavior and mood. It is also known to have a potent inhibitory effect on certain enzymes, which makes it a potential target for the development of new drugs.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-Methylbutanoyl)morpholine in lab experiments is its ability to produce new compounds with unique properties. It is also relatively easy to synthesize and purify, making it a popular choice for researchers. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
未来方向
There are many future directions for the use of 4-(2-Methylbutanoyl)morpholine in scientific research. One area of interest is the development of new drugs that target specific enzymes that are inhibited by this compound. Another area of research is the synthesis of new compounds with unique properties that can be used in various applications, including drug discovery and materials science.
Conclusion
In conclusion, this compound is a unique compound that has many applications in scientific research. Its ability to produce new compounds with unique properties makes it a valuable tool for researchers in various fields. While its mechanism of action and physiological effects are still being studied, it has already shown great potential for the development of new drugs and materials.
合成方法
The synthesis of 4-(2-Methylbutanoyl)morpholine is a complex process that involves several steps. The most common method for synthesizing this compound is by reacting morpholine with 2-methylbutanoyl chloride in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields a white solid, which is then purified by recrystallization using a suitable solvent.
科学研究应用
4-(2-Methylbutanoyl)morpholine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis to create new compounds with unique properties. It is also used as a catalyst in various chemical reactions, including the synthesis of esters, amides, and other organic compounds.
属性
IUPAC Name |
2-methyl-1-morpholin-4-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-8(2)9(11)10-4-6-12-7-5-10/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDVQCOFLRQRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7561197.png)
![1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7561215.png)
![4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7561219.png)
![N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561230.png)


![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)


![2-(2-methyl-1H-indol-3-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7561272.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)